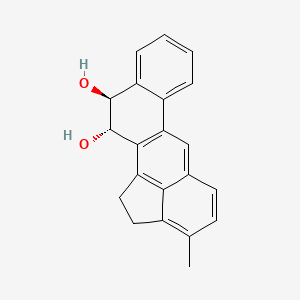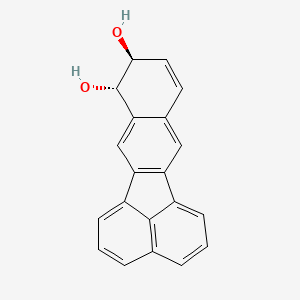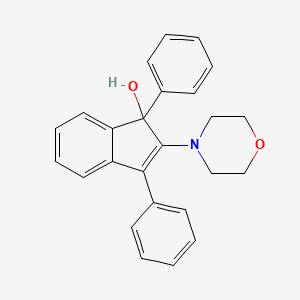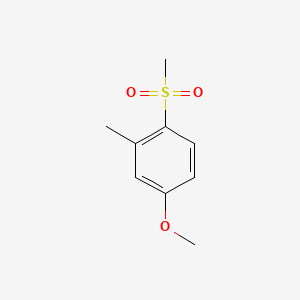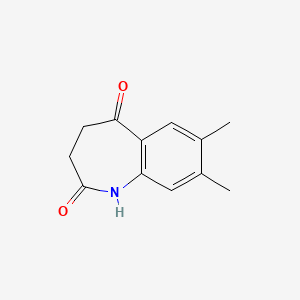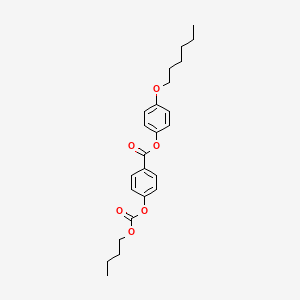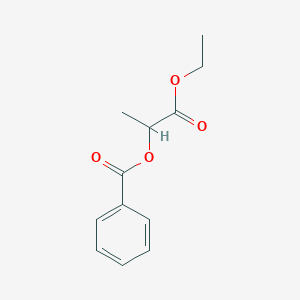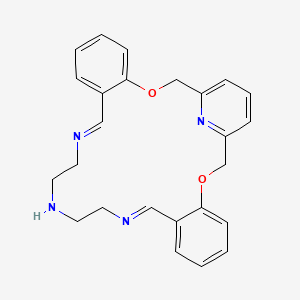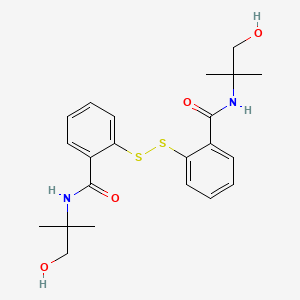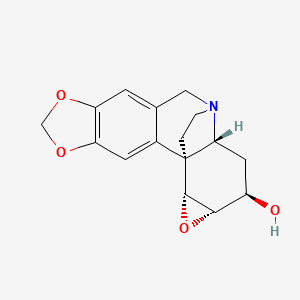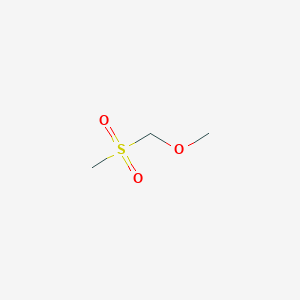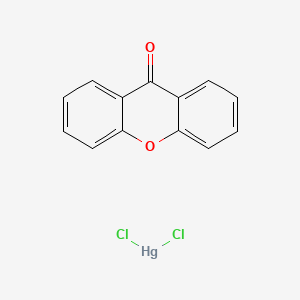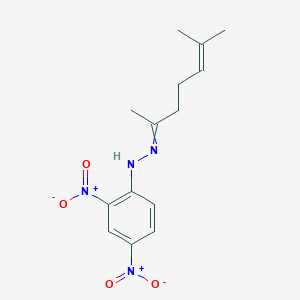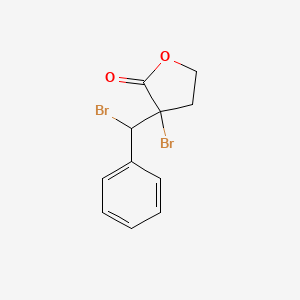
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone is a brominated organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms and a phenyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone typically involves the bromination of a precursor compound. One common method is the radical bromination of a furanone derivative using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced reactors can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or the reduction of the furanone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated furanones or reduced furanone derivatives.
Scientific Research Applications
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-(bromo(phenyl)methyl)furan-2(5H)-one: A similar compound with a different furanone ring structure.
3-Bromo-3-(bromo(phenyl)methyl)tetrahydrofuran-2(3H)-one: A tetrahydrofuran derivative with similar bromine and phenyl substitutions.
Properties
CAS No. |
5461-04-1 |
|---|---|
Molecular Formula |
C11H10Br2O2 |
Molecular Weight |
334.00 g/mol |
IUPAC Name |
3-bromo-3-[bromo(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H10Br2O2/c12-9(8-4-2-1-3-5-8)11(13)6-7-15-10(11)14/h1-5,9H,6-7H2 |
InChI Key |
ROIKPDSNGKFMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



